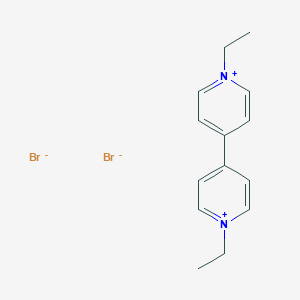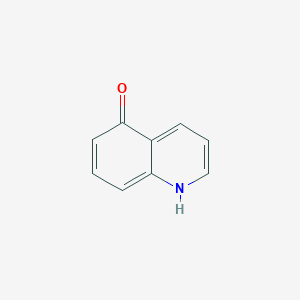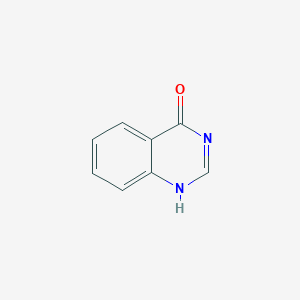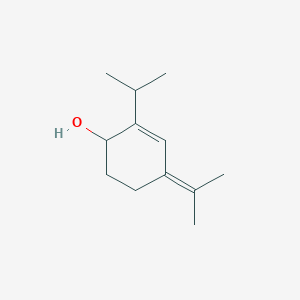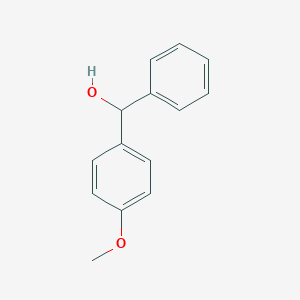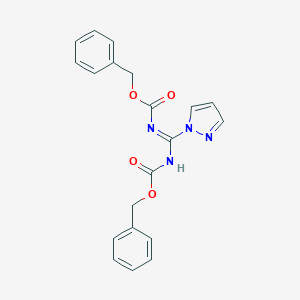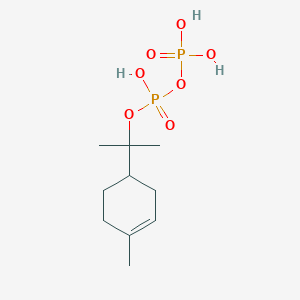
alpha-Terpinyl pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Terpinyl pyrophosphate is a chemical compound that belongs to the class of terpenes. It is commonly used in the fragrance and flavor industry because of its unique aroma and taste. However, recent scientific research has revealed that alpha-Terpinyl pyrophosphate has a wide range of applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of alpha-Terpinyl pyrophosphate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth, microbial infection, and inflammation. Studies have shown that alpha-Terpinyl pyrophosphate can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, alpha-Terpinyl pyrophosphate has been found to modulate the expression of genes involved in cancer cell growth and survival, leading to inhibition of tumor growth.
Biochemische Und Physiologische Effekte
Alpha-Terpinyl pyrophosphate has a wide range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory properties, and antimicrobial activity. Studies have shown that alpha-Terpinyl pyrophosphate can scavenge free radicals and prevent oxidative damage to cells, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Additionally, alpha-Terpinyl pyrophosphate has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma. Finally, alpha-Terpinyl pyrophosphate has been shown to have strong antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Terpinyl pyrophosphate has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity, which makes it safe for use in cell culture and animal studies. Additionally, alpha-Terpinyl pyrophosphate is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of alpha-Terpinyl pyrophosphate is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of alpha-Terpinyl pyrophosphate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on alpha-Terpinyl pyrophosphate. One area of interest is the development of new cancer therapies based on alpha-Terpinyl pyrophosphate. Researchers are exploring the use of alpha-Terpinyl pyrophosphate in combination with other drugs to enhance its anticancer activity. Additionally, researchers are investigating the use of alpha-Terpinyl pyrophosphate as a potential treatment for other diseases, such as Alzheimer's and Parkinson's disease. Finally, researchers are exploring new methods for synthesizing alpha-Terpinyl pyrophosphate and improving its solubility and bioavailability.
Synthesemethoden
Alpha-Terpinyl pyrophosphate can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of terpinene with pyrophosphoric acid, while microbial fermentation involves the use of microorganisms such as Bacillus subtilis to produce alpha-Terpinyl pyrophosphate. Both methods have their advantages and limitations, and the choice of method depends on the specific application of the compound.
Wissenschaftliche Forschungsanwendungen
Alpha-Terpinyl pyrophosphate has been the subject of numerous scientific studies in recent years, with researchers exploring its potential applications in medicine and biotechnology. Some of the most promising research areas include cancer treatment, antimicrobial activity, and anti-inflammatory properties. Studies have shown that alpha-Terpinyl pyrophosphate can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, alpha-Terpinyl pyrophosphate has been found to have strong antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. Finally, alpha-Terpinyl pyrophosphate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
Eigenschaften
CAS-Nummer |
143563-42-2 |
|---|---|
Produktname |
alpha-Terpinyl pyrophosphate |
Molekularformel |
C10H20O7P2 |
Molekulargewicht |
314.21 g/mol |
IUPAC-Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-8-4-6-9(7-5-8)10(2,3)16-19(14,15)17-18(11,12)13/h4,9H,5-7H2,1-3H3,(H,14,15)(H2,11,12,13) |
InChI-Schlüssel |
VPIGSRIRALQQKD-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(C)(C)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1=CCC(CC1)C(C)(C)OP(=O)(O)OP(=O)(O)O |
Synonyme |
alpha-terpinyl pyrophosphate ATOPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



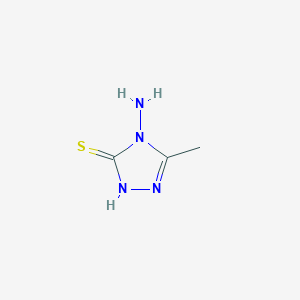
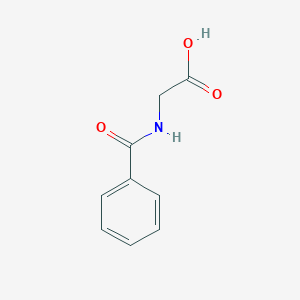
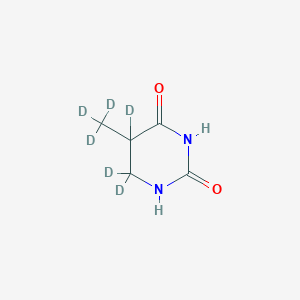
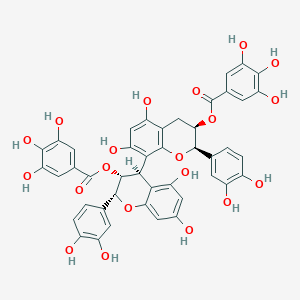
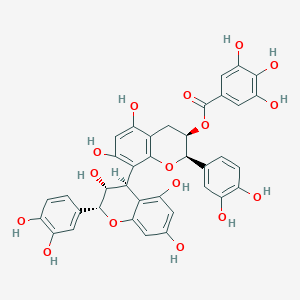

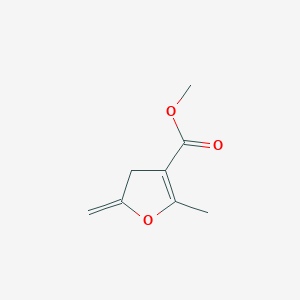
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
